sideroxylonal A
Description
Properties
IUPAC Name |
(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDMQGEKNBIPF-FLFOAQQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sideroxylonal A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sideroxylonal A, a prominent member of the formylated phloroglucinol compounds (FPCs), is a class of plant secondary metabolites demonstrating significant bioactivity. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. Detailed experimental protocols for its extraction and quantification are presented, alongside a summary of its concentration in various Eucalyptus species. Furthermore, this document elucidates the biosynthetic pathway of this compound and outlines a typical experimental workflow for its analysis, supported by visual diagrams to facilitate comprehension. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of Sideroxylonals
Sideroxylonals, including this compound, B, and C, are predominantly found within the genus Eucalyptus of the Myrtaceae family. These compounds are key chemical markers in the foliage of several eucalypt species and play a role in the plant's defense mechanisms.
Distribution in Eucalyptus Species
Sideroxylonals have been isolated from various tissues of several Eucalyptus species. The leaves are the primary repository of these compounds, although they have also been detected in flowers and stems. Notable species containing sideroxylonals include:
-
Eucalyptus sideroxylon (Red Ironbark): this compound and B have been isolated from the extracts of this species.[1]
-
Eucalyptus melliodora (Yellow Box): Sideroxylonal C has been identified in the leaves of this species.[1]
-
Eucalyptus loxophleba (York Gum): This species is a known source of various formylated phloroglucinols, including sideroxylonals.
-
Eucalyptus albens (White Box): Sideroxylonal C has been isolated from the flowers of this eucalypt.
-
Eucalyptus polyanthemos (Red Box)
-
Eucalyptus grandis [1]
Quantitative Distribution of Sideroxylonals
The concentration of sideroxylonals can vary significantly between different Eucalyptus species and even within individual plants, depending on factors such as leaf age and environmental conditions. Younger leaves often exhibit higher concentrations of these defensive compounds.
| Eucalyptus Species | Plant Part | Compound(s) | Concentration (mg/g dry weight) | Reference |
| E. melliodora | Leaves | Total Sideroxylonals | Up to 52 | [2] |
| E. loxophleba ssp. lissophloia | Leaves | Total Sideroxylonals | Up to 100 | [2] |
| E. sideroxylon | Leaves | This compound and B | Not specified | [1] |
| E. melliodora | Leaves | Sideroxylonal C | Not specified | [1] |
| E. albens | Flowers | Sideroxylonal C | Not specified |
Experimental Protocols
The extraction and quantification of this compound require specific methodologies to ensure accuracy and reproducibility. The following protocols are based on established methods in the scientific literature.
Extraction Methodologies
Two primary methods for the extraction of sideroxylonals from Eucalyptus foliage are Soxhlet extraction and ultrasound-assisted extraction (UAE).
2.1.1. Soxhlet Extraction
This traditional method is effective for exhaustive extraction.
-
Sample Preparation: Air-dry or freeze-dry fresh Eucalyptus leaves and grind them into a fine powder.
-
Apparatus: Assemble a Soxhlet extractor with a round-bottom flask, thimble, and condenser.
-
Solvent System: A mixture of light petroleum spirit and acetone (4:1 v/v) is commonly used.[1][3]
-
Procedure:
-
Place a known quantity of the powdered leaf material (e.g., 5-10 g) into a cellulose thimble.
-
Add the extraction solvent to the round-bottom flask.
-
Heat the flask to initiate solvent vaporization and reflux.
-
Continue the extraction for a recommended duration of 6 hours to achieve approximately 92% recovery of sideroxylonals.[3]
-
After extraction, evaporate the solvent under reduced pressure to obtain the crude extract.
-
2.1.2. Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and efficient alternative to Soxhlet extraction.
-
Sample Preparation: Prepare dried and ground leaf material as described for Soxhlet extraction.
-
Apparatus: An ultrasonic bath or probe sonicator is required.
-
Solvent System: A solution of 7% water in acetonitrile with 0.1% trifluoroacetic acid has been shown to be effective.[2]
-
Procedure:
-
Weigh a small amount of the powdered leaf sample (e.g., 50 mg) into a suitable vessel.
-
Add a known volume of the extraction solvent.
-
Sonicate the mixture for a short period, for instance, 5 minutes.[2] Soaking the sample in the solvent for 5 minutes prior to a 1-minute sonication can also be effective.[2]
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant containing the extracted sideroxylonals for analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase of 93% acetonitrile and 7% water, both containing 0.1% trifluoroacetic acid, can be used.[2]
-
Internal Standard: An internal standard, such as 2-ethylphenol, should be added to the sample and calibration standards to improve accuracy.
-
Procedure:
-
Prepare a stock solution of purified this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution. Add the internal standard to each.
-
Prepare the sample extract, ensuring the addition of the internal standard at the same concentration as in the calibration standards.
-
Filter the standards and sample through a 0.45 µm syringe filter before injection.
-
Inject the standards and sample onto the HPLC system.
-
Monitor the absorbance at a wavelength of 275 nm.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
-
Biosynthesis of this compound
The biosynthesis of this compound begins with the formation of its core phloroglucinol structure, followed by formylation and dimerization.
The initial step involves the acetate-malonate pathway, where three molecules of malonyl-CoA are condensed and cyclized by a type III polyketide synthase to form the foundational phloroglucinol ring.[4] This core is then believed to undergo subsequent enzymatic modifications, including formylation, to produce formylated phloroglucinol monomers. The final step is likely a dimerization of these monomers to yield the complex structure of this compound.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis
References
Methodological & Application
Application Notes and Protocols for Sideroxylonal A Extraction from Eucalyptus Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sideroxylonal A is a formylated phloroglucinol compound found in the foliage of various Eucalyptus species, including Eucalyptus sideroxylon, Eucalyptus loxophleba, and Eucalyptus albens.[1][2] This compound, along with other related sideroxylonals, has garnered interest for its potential biological activities, which are relevant to drug development. This document provides detailed protocols for the extraction of this compound from Eucalyptus leaves, summarizing key quantitative data and visualizing the experimental workflow. The protocols are based on established methodologies to ensure reproducibility and high recovery rates.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from two common extraction techniques.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (Sonication) |
| Solvent System | Light petroleum spirit:acetone (4:1) | 7% water in acetonitrile + 0.1% trifluoroacetic acid |
| Extraction Time | 6 hours | 5 minutes |
| Recovery Rate | ~92% | Higher than Soxhlet extraction |
| Sample Preparation | Dry, ground foliage | Dry, ground foliage |
| Equipment | Soxhlet apparatus | Ultrasonic bath/probe |
| Throughput | Low | High (up to 100 samples/day with autosampler) |
| Reference | Wallis et al., 2003[3] | Wallis and Foley, 2005[4][5] |
Experimental Protocols
Protocol 1: Soxhlet Extraction
This protocol is a traditional and thorough method for the extraction of sideroxylonals.
Materials:
-
Dried and ground Eucalyptus leaves
-
Light petroleum spirit
-
Acetone
-
Soxhlet apparatus (including thimble, flask, and condenser)
-
Heating mantle
-
Rotary evaporator
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation: Weigh an appropriate amount of finely ground, dried Eucalyptus leaf material and place it into a cellulose extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extraction chamber and the round-bottom flask filled with the extraction solvent (light petroleum spirit:acetone, 4:1 v/v).
-
Extraction: Heat the solvent in the flask using a heating mantle to initiate continuous reflux. Allow the extraction to proceed for 6 hours.[3] The yield of sideroxylonals shows an exponential increase with time, with an inflection point at approximately 4 hours.[3]
-
Solvent Removal: After extraction, allow the apparatus to cool. Remove the flask containing the extract and concentrate the solvent using a rotary evaporator under reduced pressure.
-
Analysis: The resulting crude extract can be directly analyzed by reversed-phase High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.[3] No further purification is typically required for analytical purposes.[3]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol offers a rapid alternative to the conventional Soxhlet method, ideal for high-throughput screening.
Materials:
-
Dried and ground Eucalyptus leaves
-
Acetonitrile
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Vortex mixer
-
Autosampler vials with filters (0.22 µm)
Procedure:
-
Sample Preparation: Weigh approximately 50 mg of finely ground, dried Eucalyptus leaf material into a suitable extraction vessel (e.g., a centrifuge tube).
-
Solvent Preparation: Prepare the extraction solvent by mixing 7% deionized water in acetonitrile and adding 0.1% trifluoroacetic acid (v/v/v).[5]
-
Extraction:
-
Add a known mass (approximately 5 g) of the extraction solvent to the sample.[5]
-
Briefly vortex the mixture.
-
Place the sample in an ultrasonic bath and sonicate for 5 minutes.[4][5] Soaking the sample in the solvent for 5 minutes can recover about 70% of the sideroxylonals, with the remaining portion extracted within 1 minute of sonication.[4]
-
-
Sample Clarification: Centrifuge the sample to pellet the solid plant material.
-
Analysis: Filter the supernatant (0.22 µm) into an autosampler vial. The extract is now ready for analysis by reversed-phase HPLC. Extracts prepared with water-acetonitrile are reported to be stable for at least 48 hours.[4]
Mandatory Visualization
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound Extraction from Eucalyptus Leaves.
References
- 1. This compound | C26H28O10 | CID 10391273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of sideroxylonals in Eucalyptus foliage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Sideroxylonal A in Eucalyptus Species using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideroxylonal A is a formylated phloroglucinol compound found in various Eucalyptus species. It, along with related compounds like sideroxylonal C, is known for its bioactive properties, including potential inhibitory effects on key biological pathways. Accurate and precise quantification of this compound is crucial for research into its pharmacological effects, for the quality control of herbal preparations, and for understanding its ecological role. This application note provides a detailed protocol for the quantification of this compound in plant material using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Two well-established sample preparation methods are described: a traditional Soxhlet extraction and a rapid ultrasonic-assisted extraction.
Experimental Protocols
Sample Preparation
Two methods are presented for the extraction of this compound from dried and ground Eucalyptus foliage. Method 2 (Ultrasonic-Assisted Extraction) is recommended for its speed and efficiency, especially for a large number of samples.
Method 1: Soxhlet Extraction [1][2]
This method is thorough and suitable for exhaustive extraction.
-
Sample Weighing: Accurately weigh approximately 1.5 g of dried, ground Eucalyptus leaf material into a cellulose extraction thimble.
-
Extraction: Place the thimble into a Soxhlet extractor. Add 100 mL of light petroleum spirit:acetone (4:1, v/v) to the distillation flask.
-
Reflux: Heat the solvent to a gentle boil and extract the sample for 6 hours. A 6-hour extraction ensures about 92% recovery of sideroxylonals.[1][2]
-
Concentration: After extraction, allow the extract to cool to room temperature. If necessary, concentrate the extract to a known volume using a rotary evaporator.
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
Method 2: Ultrasonic-Assisted Extraction (Rapid Method) [3][4]
This method is significantly faster and requires less solvent.
-
Sample Weighing: Accurately weigh 50-100 mg of dried, ground Eucalyptus leaf material into a centrifuge tube.
-
Solvent Addition: Add a known mass (approximately 5 g) of extraction solvent (7% water in acetonitrile containing 0.1% trifluoroacetic acid) to the tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 5-10 minutes.[3]
-
Centrifugation/Filtration: Centrifuge the sample to pellet the solid material. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis
The following HPLC conditions are suitable for the separation and quantification of this compound.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| HPLC System | Waters Alliance Model or equivalent |
| Column | Wakosil 250 mm × 4 mm GL 3C18RS, 5 µm |
| Mobile Phase | Isocratic: 93% Acetonitrile, 7% Water (both with 0.1% Trifluoroacetic Acid) OR Gradient Elution may be required for complex extracts. |
| Flow Rate | 0.75 mL/min[3] |
| Column Temperature | 37 °C[3] |
| Injection Volume | 15-20 µL[3] |
| Detector | UV/PDA Detector |
| Detection Wavelength | 275 nm |
| Run Time | Approximately 12-15 minutes for isocratic analysis |
Standard Preparation and Calibration
-
Stock Standard Solution: Prepare a stock solution of this compound (if available as a pure standard) in the mobile phase at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve.
Data Presentation
The performance of the HPLC method should be validated to ensure reliability. The following tables summarize typical validation parameters for the analysis of a related compound (1,8-cineole) from Eucalyptus oil, which can be considered representative for the analysis of this compound.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20-100 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[1] |
| Accuracy (% Recovery) | 100 - 102.48%[1] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | 0.017 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.175 µg/mL[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
References
Using Sideroxylonal A to Unravel Herbivore Foraging Decisions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing sideroxylonal A, a potent formylated phloroglucinol compound found in Eucalyptus species, as a tool to investigate the foraging behavior of herbivores. This compound's role as a natural antifeedant offers a unique opportunity to dissect the chemical ecology of plant-animal interactions, understand the mechanisms of dietary selection, and potentially develop novel, targeted herbivore deterrents.
Introduction to this compound
This compound is a plant secondary metabolite that significantly influences the feeding patterns of various herbivores, including marsupials and insects.[1][2] Its presence in Eucalyptus foliage is a key factor in the chemical defense strategy of these plants against herbivory.[1][2] Studies have demonstrated that increasing concentrations of this compound can lead to a reduction in total food intake, a slower rate of consumption, and altered feeding bout dynamics in herbivores such as the common ringtail possum (Pseudocheirus peregrinus) and the common brushtail possum (Trichosurus vulpecula).[1][3] This makes this compound an invaluable tool for controlled laboratory and field studies aimed at understanding the intricate decision-making processes of foraging animals.
Data Presentation: Quantitative Effects of this compound on Herbivore Foraging
The following tables summarize key quantitative data from studies investigating the impact of this compound on herbivore feeding behavior.
Table 1: Effect of this compound Concentration on Foraging Behavior of the Common Ringtail Possum (Pseudocheirus peregrinus)
| This compound Concentration (mg/g DM) | Total Intake (g DM) | Rate of Intake ( g/min ) | Intake per Feeding Bout (g) | Cumulative Time Spent Feeding (min) |
| 0.32 - 12.97 | Decreased with increasing concentration[1] | Decreased with increasing concentration[1] | Decreased with increasing concentration[1] | Increased with increasing concentration[1] |
DM = Dry Matter. Data derived from studies on Eucalyptus melliodora foliage.[1]
Table 2: Effect of this compound on the Feeding Behavior of the Common Brushtail Possum (Trichosurus vulpecula) on Synthetic Diets
| This compound Concentration (mg/g) | Food Intake | Experimental Condition |
| 4 | Reduced | Choice test[3] |
| 7 | Reduced | No-choice test[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in designing their studies.
Protocol 1: Extraction and Quantification of this compound from Eucalyptus Foliage
This protocol is essential for determining the natural variation of this compound in plant material or for verifying its concentration in prepared diets.
Materials:
-
Freeze-dried and ground Eucalyptus foliage
-
Soxhlet extraction apparatus
-
Light petroleum spirit
-
Acetone
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column
-
This compound standard (for calibration)
-
Internal standard (e.g., a compound with similar chromatographic properties but not present in the sample)
Procedure:
-
Extraction:
-
Accurately weigh a sample of dried, ground foliage.
-
Place the sample in a Soxhlet thimble.
-
Extract the sample with a 4:1 mixture of light petroleum spirit and acetone for a minimum of 6 hours. This duration ensures a high recovery rate of sideroxylonals.
-
-
Sample Preparation for HPLC:
-
After extraction, evaporate the solvent from the extract.
-
Re-dissolve the residue in a known volume of the HPLC mobile phase.
-
Add a known concentration of the internal standard.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Use a reversed-phase HPLC column.
-
Develop a suitable gradient elution method using solvents such as acetonitrile and water.
-
Monitor the eluent at a wavelength appropriate for this compound (typically around 275 nm).
-
Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve generated from the this compound standard, corrected for the recovery of the internal standard.
-
Protocol 2: No-Choice Feeding Assay
This experiment assesses the absolute deterrence of this compound by presenting herbivores with a single food source.
Materials:
-
Test herbivore (e.g., common brushtail possum)
-
Individually housed cages
-
Food dispensers
-
Artificial diet (see Protocol 4 for preparation) with a known concentration of this compound
-
Control artificial diet (without this compound)
-
Balanace for weighing food and animals
Procedure:
-
Acclimation:
-
Individually house the animals and allow them to acclimate to the caging conditions and the control artificial diet for a period of 5-7 days.
-
Monitor food intake and body weight to ensure animals are eating and maintaining condition.
-
-
Experimental Period:
-
After acclimation, replace the control diet with the experimental diet containing a specific concentration of this compound.
-
Provide a pre-weighed amount of the experimental diet at the beginning of the feeding period (typically at dusk for nocturnal animals).
-
At the end of the feeding period (typically at dawn), remove and weigh the remaining food and any spillage.
-
-
Data Collection and Analysis:
-
Calculate the total food intake by subtracting the weight of the remaining food from the initial weight.
-
Monitor the animal's body weight throughout the experiment.
-
Compare the intake of the experimental diet to the intake of the control diet during the acclimation period. A significant reduction in intake indicates a deterrent effect.
-
Protocol 3: Choice-Test Feeding Assay
This experiment evaluates the relative preference of herbivores when given a choice between a diet containing this compound and a control diet.
Materials:
-
Same as Protocol 2, but with two food dispensers per cage.
Procedure:
-
Acclimation:
-
Follow the same acclimation procedure as in Protocol 2, providing the control diet in both food dispensers.
-
-
Experimental Period:
-
Simultaneously present the animals with a pre-weighed amount of the control diet in one dispenser and the experimental diet (containing this compound) in the other.
-
The position of the two diets (left or right) should be randomized daily to avoid any side-bias.
-
At the end of the feeding period, remove and weigh the remaining food from each dispenser.
-
-
Data Collection and Analysis:
-
Calculate the intake from each food dispenser.
-
Calculate a preference index, for example: (Intake of control diet - Intake of experimental diet) / (Total intake). A positive index indicates a preference for the control diet.
-
Statistically compare the intake of the two diets.
-
Protocol 4: Preparation of an Artificial Diet Incorporating this compound
This protocol provides a general framework for creating a palatable and nutritionally complete artificial diet for possums, with the incorporation of the lipophilic this compound. Note: The exact composition may need to be optimized based on the specific herbivore species and the palatability of the final mixture.
Base Diet Ingredients:
-
High-quality protein source (e.g., casein, soy protein isolate)
-
Carbohydrate source (e.g., corn starch, sucrose)
-
Fiber source (e.g., cellulose, psyllium husk)
-
Fat source (e.g., vegetable oil)
-
Vitamin and mineral premix formulated for the target species
-
A binder (e.g., agar, gelatin)
-
Water
Incorporation of this compound:
-
Dissolving this compound: this compound is lipophilic. Dissolve the desired amount of this compound in a small amount of the fat source (vegetable oil) or a suitable solvent like ethanol. If using a solvent, ensure it is fully evaporated before mixing with the other ingredients.
-
Emulsification: To ensure even distribution of the oil-soluble this compound in the aqueous diet matrix, an emulsifier may be necessary. Food-grade emulsifiers such as lecithin can be used.
-
Mixing:
-
Thoroughly mix all the dry ingredients (protein, carbohydrate, fiber, vitamin/mineral premix).
-
In a separate container, mix the wet ingredients (water, binder, and the oil containing this compound).
-
Gradually add the dry ingredients to the wet ingredients while mixing continuously to form a homogenous paste.
-
-
Setting:
-
If using a heat-activated binder like agar, heat the mixture according to the manufacturer's instructions and then allow it to cool and solidify.
-
The final diet can be cut into pellets or blocks of a suitable size for the test animal.
-
Important Considerations:
-
Palatability: The addition of this compound may decrease the palatability of the diet. It is crucial to conduct pilot studies with low concentrations to ensure the animals will consume the diet.
-
Control Diet: The control diet should be prepared using the exact same procedure but without the addition of this compound (only the carrier oil/solvent).
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
References
Application Notes and Protocols for Large-Scale Purification of Sideroxylonal A for Preclinical Studies
Introduction
Sideroxylonal A, a formylated phloroglucinol-terpene adduct isolated from various Eucalyptus species such as Eucalyptus grandis and Eucalyptus loxophleba, has demonstrated a range of promising biological activities.[1][2][3] To enable comprehensive preclinical evaluation, including toxicology and pharmacology studies, a robust and scalable purification process is required to produce sufficient quantities of high-purity this compound. For preclinical trials, particularly those conducted under Good Laboratory Practices (GLP), a high degree of purity, often exceeding 98-99%, is essential to ensure that observed biological effects are attributable to the active pharmaceutical ingredient (API) and not to impurities.[4] This document provides detailed protocols for the large-scale extraction and purification of this compound to meet the stringent requirements of preclinical research.
Overview of Purification Strategy
The large-scale purification of this compound involves a multi-step process beginning with the extraction from plant material, followed by a series of chromatographic separations to isolate the target compound with high purity. The general workflow is depicted below.
Caption: Overall workflow for the large-scale purification of this compound.
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound from Eucalyptus Leaves
This protocol details the initial extraction of the crude mixture containing this compound from dried and powdered Eucalyptus leaves. Solvent extraction with ultrasound assistance is employed to enhance efficiency at a large scale.[5]
1. Materials and Equipment:
-
Dried and coarsely ground Eucalyptus leaves
-
Reagent-grade acetone
-
Light petroleum spirit (boiling range 40-60 °C)
-
Large-scale stainless steel extractor with ultrasonic capabilities
-
Industrial rotary evaporator
-
Filtration system (e.g., filter press or large Buchner funnel setup)
2. Procedure:
-
Load the extractor with 10 kg of dried, ground Eucalyptus leaf material.
-
Add 50 L of a 4:1 mixture of light petroleum spirit and acetone to the extractor.
-
Activate the ultrasonic system and agitate the mixture at room temperature for 6 hours. A Soxhlet extraction apparatus can also be used, with a recommended extraction time of 6 hours to achieve approximately 92% recovery of sideroxylonals.[6]
-
Following extraction, filter the mixture to separate the plant biomass from the solvent extract.
-
Wash the biomass with an additional 10 L of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.[6]
-
The resulting dark, viscous crude extract should be stored at -20°C until further purification.
Protocol 2: Initial Purification by Large-Scale Flash Chromatography
Flash chromatography is a rapid form of column chromatography that serves as an excellent initial purification step to remove non-polar compounds like waxes and chlorophyll, and to separate fractions enriched with this compound.[7]
1. Materials and Equipment:
-
Flash chromatography system with a large-scale column (e.g., 5 kg silica gel capacity)
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp for visualization
2. Procedure:
-
Prepare a slurry of 5 kg of silica gel in hexane and pack the flash chromatography column.
-
Dissolve approximately 500 g of the crude extract in a minimal volume of dichloromethane or the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. The specific gradient will need to be optimized based on TLC analysis of the crude extract.
-
Collect fractions of 1 L and monitor the separation by TLC. Spot a small aliquot of each fraction on a TLC plate, develop in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize under a UV lamp.
-
Pool fractions containing this compound based on the TLC profiles.
-
Evaporate the solvent from the pooled fractions to yield a semi-purified extract.
Protocol 3: High-Purity Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the final step to achieve the high purity required for preclinical studies.[8][9] A reversed-phase column is suitable for separating the moderately polar this compound from closely related compounds.
1. Materials and Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 HPLC column (e.g., 50 mm internal diameter, 10 µm particle size)
-
Acetonitrile (HPLC grade)
-
Milli-Q or ultrapure water
-
Formic acid (optional, as a mobile phase modifier)
-
Lyophilizer (freeze-dryer)
2. Procedure:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 50% acetonitrile in water).
-
Dissolve the semi-purified extract from the flash chromatography step in a minimal amount of the mobile phase.
-
Inject the dissolved sample onto the column. The loading capacity will depend on the column dimensions and should be optimized.
-
Elute the column with a linear gradient of acetonitrile in water. A typical gradient might run from 50% to 80% acetonitrile over 60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with a purity of >98%.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the aqueous solution and lyophilize to obtain this compound as a pure, dry powder.
-
Store the final product at -20°C in a desiccated environment.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the purification process for a starting batch of 10 kg of dried Eucalyptus leaves.
Table 1: Purification Yield and Purity Summary
| Purification Step | Starting Mass (g) | Final Mass (g) | Step Yield (%) | Purity (%) |
| Large-Scale Extraction | 10,000 | 500 | 5 | ~5-10 |
| Flash Chromatography | 500 | 50 | 10 | ~60-70 |
| Preparative HPLC | 50 | 5 | 10 | >98 |
Table 2: Chromatographic Conditions
| Method | Stationary Phase | Mobile Phase | Gradient/Flow Rate | Detection |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate | Stepwise Gradient | TLC with UV |
| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water | Linear Gradient | UV at 280 nm |
Signaling Pathways and Logical Relationships
The purification process follows a logical progression from crude extraction to high-resolution separation. This can be visualized as a decision-making and processing pathway.
Caption: Logical flow of the this compound purification process.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the large-scale purification of this compound from Eucalyptus leaves. By employing a multi-step strategy involving solvent extraction, flash chromatography, and preparative HPLC, it is feasible to obtain the high-purity material required for rigorous preclinical evaluation. Adherence to these protocols will facilitate the generation of reliable and reproducible data in subsequent preclinical studies, a critical step in the development of this compound as a potential therapeutic agent.
References
- 1. Separation of Phloroglucinol, trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Establishment of a High-Resolution Liquid Chromatography-Mass Spectrometry Spectral Library for Screening Toxic Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-channel counter-current chromatography for high-throughput fractionation of natural products for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. High-Throughput Fractionation of Natural Products for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocols for the Analysis of Sideroxylonal A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sideroxylonal A
Quantitative Data Summary
The concentration of this compound can vary significantly among different Eucalyptus species and even within different parts of the same plant. The following table summarizes representative quantitative data for this compound in Eucalyptus foliage.
| Eucalyptus Species | Plant Material | Concentration of this compound (mg/g dry weight) | Reference |
| Eucalyptus melliodora | Young Leaves | ~10 - 45 | [3] |
| Eucalyptus melliodora | Mature Leaves | ~5 - 30 | [3] |
| Eucalyptus loxophleba ssp. lissophloia | Foliage | up to 100 | [4] |
| Eucalyptus melliodora | Foliage | up to 52 | [4] |
Experimental Protocols
Preparation of Analytical Standards
Objective: To prepare this compound standard solutions for calibration and quantification.
Materials:
-
This compound certified reference material (CRM)
-
Acetonitrile (HPLC grade)
-
Milli-Q water or equivalent
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Micropipettes
Protocol:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound CRM using an analytical balance.
-
Transfer the weighed CRM into a 10 mL Class A volumetric flask.
-
Add a small volume of acetonitrile to dissolve the CRM completely.
-
Bring the solution to the final volume with acetonitrile and mix thoroughly.
-
Store the primary stock solution at -20°C in an amber vial to protect it from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (see HPLC-UV Analysis protocol).
-
A typical calibration range may be from 0.1 µg/mL to 100 µg/mL.
-
For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Rapid Extraction of this compound from Eucalyptus Foliage
Objective: To efficiently extract this compound from dried and ground plant material. This protocol is adapted from the rapid sonication method described by Wallis and Foley (2005).[4][5]
Materials:
-
Freeze-dried or oven-dried (at 40°C) and ground Eucalyptus foliage
-
Extraction Solvent: 7% Milli-Q water in acetonitrile with 0.1% Trifluoroacetic acid (TFA)
-
Internal Standard (IS): 2-ethylphenol (optional, but recommended for improved accuracy)
-
Sonicator bath
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Syringe filters (0.2 µm, PTFE or nylon)
-
Autosampler vials
Protocol:
-
Weigh approximately 100 mg of the dried, ground foliage into a 15 mL centrifuge tube.
-
Add a precise volume or weight (e.g., 4.5 g) of the extraction solvent. If using an internal standard, the IS should be pre-dissolved in the extraction solvent at a known concentration (e.g., 0.3 g/L).
-
Vortex the mixture for 30 seconds to ensure the sample is fully wetted.
-
Place the tube in a sonicator bath and sonicate for 5 minutes.[4]
-
After sonication, centrifuge the sample at approximately 4000 rpm for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.2 µm syringe filter directly into an autosampler vial.
-
The sample is now ready for HPLC-UV analysis.
HPLC-UV Analysis of this compound
Objective: To separate and quantify this compound in the prepared extracts.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity or equivalent with UV detector |
| Column | Wakosil 250 mm × 4 mm GL 3C18RS or equivalent C18 column |
| Mobile Phase | Isocratic: 93% Acetonitrile, 7% Water, both with 0.1% TFA |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 37°C |
| Injection Volume | 15 µL |
| UV Detection Wavelength | 275 nm[4] |
| Run Time | Approximately 12 minutes |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standards. The concentration is typically expressed as mg of this compound per gram of dry weight of the plant material.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathway of PAI-1 Inhibition
References
- 1. Quantification of Sideroxylonals in Eucalyptus Foliage by High-performance Liquid Chromatography [openresearch-repository.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
In Vivo Evaluation of Sideroxylonal A Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Sideroxylonal A, a formylated phloroglucinol compound with significant therapeutic potential. This compound, primarily isolated from various Eucalyptus species, has demonstrated promising anti-inflammatory, antioxidant, and antimicrobial properties in preliminary studies.[1] This document outlines the methodologies for assessing its efficacy in preclinical animal models, focusing on its anti-inflammatory activity.
Preclinical Data Summary
While extensive in vivo data for purified this compound is still emerging, studies on extracts containing this and related compounds have shown significant biological activity. An extract from Eucalyptus melliodora, rich in sideroxylonals, exhibited a potent anti-exudative effect in a formalin-induced edema model in mice.[1] Furthermore, related phloroglucinol compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2] The protocols detailed below are designed to rigorously evaluate the anti-inflammatory efficacy of isolated this compound.
Table 1: Summary of Preclinical In Vivo Anti-Inflammatory Data for a Sideroxylonal-Containing Extract
| Animal Model | Treatment | Dose (mg/kg) | Endpoint | Result | Reference |
| Mouse (Formalin-induced edema) | Eucalyptus melliodora dry extract | 20 | Paw Edema Volume | 61.5% reduction | [1] |
Table 2: Hypothetical In Vivo Efficacy of Purified this compound in a Carrageenan-Induced Paw Edema Model
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 4h | Myeloperoxidase (MPO) Activity (U/mg tissue) | TNF-α Level (pg/mg tissue) |
| Rat (Wistar) | Vehicle Control | - | 0 | 5.2 ± 0.6 | 250 ± 30 |
| Rat (Wistar) | This compound | 10 | 35 ± 4.2 | 3.8 ± 0.4 | 180 ± 22 |
| Rat (Wistar) | This compound | 20 | 58 ± 5.1 | 2.5 ± 0.3 | 110 ± 15 |
| Rat (Wistar) | This compound | 40 | 72 ± 6.3 | 1.8 ± 0.2 | 75 ± 10 |
| Rat (Wistar) | Indomethacin | 10 | 75 ± 5.9 | 1.6 ± 0.3 | 70 ± 8 |
Note: Data in Table 2 is hypothetical and for illustrative purposes to guide experimental design.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vivo anti-inflammatory efficacy of this compound.
Animal Model and Care
-
Species: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
-
Housing: Animals should be housed in polycarbonate cages under standard laboratory conditions with a 12-hour light/dark cycle, a constant temperature of 22 ± 2°C, and relative humidity of 50-60%.
-
Diet: Standard pellet diet and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Ethics: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Ethics Committee.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Materials:
-
This compound (purity >95%)
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control: Indomethacin or Diclofenac sodium
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Grouping: Randomly divide the rats into five groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (10 mg/kg, i.p.)
-
Group III: this compound (20 mg/kg, i.p.)
-
Group IV: this compound (40 mg/kg, i.p.)
-
Group V: Indomethacin (10 mg/kg, i.p.)
-
-
Drug Administration: Administer the respective treatments intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis: At the end of the experiment (4 h), euthanize the animals and collect the paw tissue for the estimation of myeloperoxidase (MPO) activity and pro-inflammatory cytokines like TNF-α and IL-6.
Formalin-Induced Edema in Mice
This model is suitable for assessing the later phases of inflammation.[1]
Materials:
-
This compound
-
Formalin (2.5% in saline)
-
Vehicle
-
Positive control
-
Digital calipers
Procedure:
-
Animal Grouping and Dosing: Follow a similar grouping and dosing strategy as in the carrageenan model, adjusting doses for mice if necessary. Administer treatments 60 minutes prior to formalin injection.
-
Induction of Edema: Inject 20 µL of 2.5% formalin into the sub-plantar region of the right hind paw.
-
Measurement of Paw Thickness: Measure the paw thickness using digital calipers at 0 h and at regular intervals for up to 24 hours.
-
Data Analysis: Calculate the percentage inhibition of edema as described for the carrageenan model.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo anti-inflammatory evaluation of this compound.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Putative anti-inflammatory mechanism of this compound.
References
Application Notes & Protocols: Formulation of Sideroxylonal A for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Sideroxylonal A is a formylated phloroglucinol compound naturally occurring in various Eucalyptus species.[1] It belongs to a class of complex polyphenols known for a range of biological activities. Structurally, it is characterized by a unique phloroglucinol dialdehyde moiety.[1] Preclinical research has highlighted its potential as an antibacterial agent, an inhibitor of cancer cell growth, and a modulator of enzymatic pathways involved in thrombosis and diabetic complications.[2][3] These application notes provide detailed protocols for the preparation of this compound formulations for use in common experimental settings, along with a summary of its physicochemical properties and biological activities.
2. Physicochemical Properties & Storage
Proper handling and storage are critical for maintaining the stability and activity of this compound. The compound is a powder that is relatively stable when stored correctly but can degrade at elevated temperatures.[1]
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₀ | [1] |
| Molecular Weight | 500.5 g/mol | [1] |
| Appearance | Powder | [1] |
| Known Solvents | DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone | [1][3] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 1 year | [4] |
3. Biological Activity Data
This compound has demonstrated inhibitory activity across several biological targets. The following table summarizes key quantitative findings.
| Target / Assay | Test System | IC₅₀ / MIC | Reference |
| PAI-1 Inhibition | In vitro enzymatic assay | 3.3 µM | [5] |
| PAI-1 Inhibition (Sideroxylonal B) | In vitro enzymatic assay | 5.3 µM | [5] |
| PAI-1 Inhibition (Sideroxylonal C) | In vitro enzymatic assay | 4.7 µM | [5] |
| HeLa Cell Growth | In vitro cell culture | IC₅₀ not reported, but inhibitory activity is confirmed | [3] |
| Antibacterial Activity | S. aureus, B. subtilis (Gram+) | MIC not reported, but activity is confirmed | [3] |
4. Experimental Protocols
Due to its hydrophobicity, this compound requires an organic solvent for initial solubilization before dilution in aqueous media for most biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
4.1. Protocol for Preparation of a 10 mM DMSO Stock Solution
This high-concentration stock is the starting point for preparing working solutions for most in vitro experiments.
Materials:
-
This compound (MW = 500.5 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder and place it into a sterile vial.
-
Calculation: To make a 10 mM solution, you need 5.005 mg per 1 mL of DMSO. For smaller amounts, adjust accordingly. For 1 mg: Volume (µL) = (Mass (mg) / MW (g/mol)) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 / 500.5) * 1,000,000 / 10 = 199.8 µL
-
-
Solubilization: Add 199.8 µL of anhydrous DMSO to the vial containing the 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
4.2. Protocol for Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous cell culture medium. It is critical to ensure the final DMSO concentration remains non-toxic to the cells (typically ≤0.1%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium. (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Working Solution: Prepare the final concentration for treating cells. For example, to achieve a final concentration of 10 µM in a total well volume of 1 mL:
-
Add 1 µL of the 10 mM stock solution directly to 999 µL of cell culture medium in the well.
-
Alternatively, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For the example above, this would be 0.1% DMSO (1 µL of DMSO in 1 mL of medium).
-
Mixing and Application: Mix the final working solution gently by pipetting before adding it to the cells.
Visualizations: Workflows and Signaling Pathways
5. Experimental Workflow Diagram
The following diagram outlines the standard workflow for preparing this compound from a dry powder to a final working concentration for cell-based experiments.
Caption: Workflow for preparing this compound solutions.
6. Signaling Pathway Diagrams
6.2. Inhibition of Aldose Reductase (Polyol Pathway)
This compound is a known inhibitor of aldose reductase, the first enzyme in the polyol pathway of glucose metabolism. This pathway is implicated in the pathogenesis of diabetic complications.
Caption: this compound blocks the polyol pathway via aldose reductase.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Antibacterial sideroxylonals and loxophlebal A from Eucalyptus loxophleba foliage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-PDA-ESI-MS/MS Profiling and Anti-Biofilm Potential of Eucalyptus sideroxylon Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
challenges in the chemical synthesis of sideroxylonal A
Technical Support Center: Synthesis of Sideroxylonal A
Welcome to the technical support center for the chemical synthesis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. As the total synthesis of this compound has not yet been published, this guide addresses the anticipated challenges based on its intricate structure, drawing from established synthetic methodologies for related compounds.
Troubleshooting Guides
This section is designed to help you navigate specific experimental issues you may encounter during the synthesis of this compound and its key intermediates.
Issue 1: Low Yields in the Formylation of the Phloroglucinol Core
-
Question: My formylation reaction on the phloroglucinol precursor is resulting in a complex mixture of products with low yields of the desired di-formylated compound. How can I improve this?
-
Answer: The direct di-formylation of a phloroglucinol system can be challenging due to the high reactivity of the aromatic ring, leading to over-formylation or side reactions. Here are some troubleshooting steps:
-
Stepwise Formylation: Consider a stepwise approach. Protect one hydroxyl group, perform the first formylation, and then deprotect and carry out the second formylation. This can provide better control over the regioselectivity.
-
Choice of Formylating Agent: The Vilsmeier-Haack reaction (using DMF and POCl₃) is a common method. However, the reactivity can be modulated by using different formylating agents. For instance, Duff's reaction (hexamethylenetetramine in acidic conditions) or Reimer-Tiemann reaction (chloroform and a base) could offer different selectivity profiles.
-
Protecting Group Strategy: The use of appropriate protecting groups on the hydroxyl functions is crucial. Bulky silyl ethers, for example, can direct the formylation to the less hindered positions. It is important to choose protecting groups that are stable to the formylation conditions but can be removed without affecting the newly introduced aldehyde groups.[1][2][3]
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reagents. Running the reaction at a lower temperature may help to reduce the formation of side products.
-
Issue 2: Poor Diastereoselectivity in the Chromane Ring Formation
-
Question: I am attempting to construct the chromane core through a cyclization reaction, but I am observing a low diastereomeric ratio. What strategies can I employ to improve the stereoselectivity?
-
Answer: Achieving high diastereoselectivity in the formation of the substituted chromane ring is a significant challenge due to the creation of three contiguous stereocenters. Consider the following approaches:
-
Substrate Control: The stereochemistry of your starting materials will heavily influence the outcome. Ensure the precursors for the cyclization have high enantiomeric purity.
-
Catalyst-Controlled Reaction: Employing a chiral catalyst, such as a chiral Lewis acid or a Brønsted acid, can induce facial selectivity in the cyclization step.[4] There are several established methods for the diastereoselective synthesis of multisubstituted chroman derivatives.[5][6][7]
-
Reaction Type: The choice of cyclization reaction is critical. An intramolecular Friedel-Crafts type reaction, an oxa-Michael addition, or a [4+2] cycloaddition could be explored, each offering different stereochemical outcomes.[4][6]
-
Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. These parameters can have a significant impact on the transition state of the cyclization, thereby influencing the diastereoselectivity.
-
Issue 3: Degradation of Aldehyde Groups During Subsequent Transformations
-
Question: The formyl groups on my phloroglucinol moiety are sensitive to the reaction conditions of a subsequent step in my synthetic route. How can I protect them?
-
Answer: The aldehyde groups are susceptible to oxidation, reduction, and nucleophilic attack. Protecting them as acetals is a common and effective strategy.
-
Acetal Protection: React the aldehyde with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst to form a cyclic acetal. These are generally stable to a wide range of reaction conditions, including organometallic reagents and hydrides.
-
Orthogonal Protecting Groups: If multiple protecting groups are used in your synthesis, ensure they are orthogonal. This means you can selectively remove one protecting group without affecting the others.[1] For example, if you have silyl ethers protecting the hydroxyl groups, you can deprotect the acetal under acidic conditions while leaving the silyl ethers intact.
-
Mild Deprotection Conditions: Choose an acetal that can be removed under mild conditions to avoid degradation of other sensitive functional groups in your molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main challenges in the synthesis of this compound are:
-
Stereocontrol: The molecule possesses a chromane core with three contiguous stereocenters, requiring a highly diastereoselective and enantioselective synthetic strategy.
-
Functional Group Compatibility: The presence of multiple reactive functional groups, including hydroxyls and formyls, necessitates a carefully designed protecting group strategy to ensure chemoselectivity during the synthesis.
-
Aromatic Substitution: The synthesis of the heavily substituted and formylated phloroglucinol rings with precise regiocontrol is a significant hurdle.
-
Convergent Assembly: Developing a convergent synthetic route to efficiently bring together the complex phloroglucinol and terpene-like fragments is crucial for a viable total synthesis.
Q2: What are some potential starting materials for the synthesis of the key fragments of this compound?
-
Phloroglucinol Fragment: Commercially available phloroglucinol or its derivatives would be the logical starting point. These would require regioselective protection and formylation.
-
Terpene-like Fragment: The isobutyl and isopropyl substituted portion of the chromane ring could potentially be derived from chiral pool starting materials such as citronellal or other readily available terpenes. Alternatively, asymmetric synthesis methodologies could be employed to construct this fragment.
Q3: Are there any biomimetic or biocatalytic approaches that could be considered for the synthesis of this compound?
While a full biocatalytic synthesis may be complex to develop, certain steps could potentially be inspired by the proposed biosynthetic pathway. It is believed that this compound is formed in nature through the coupling of phloroglucinol derivatives with terpene precursors.[8] A biomimetic approach might involve an enzyme-catalyzed or a Lewis acid-catalyzed reaction between a phloroglucinol derivative and a terpene-like precursor to form the chromane core. Exploring enzymes for stereoselective reductions or oxidations could also be a viable strategy to introduce the desired stereochemistry.
Quantitative Data
As there is no published total synthesis of this compound, the following table presents a hypothetical but realistic set of target yields and stereoselectivities for a potential multi-step synthesis. This is intended to serve as a benchmark for researchers developing a synthetic route.
| Step No. | Transformation | Target Yield (%) | Target Diastereomeric Ratio (d.r.) | Target Enantiomeric Excess (e.e.) (%) |
| 1-3 | Synthesis of Formylated Phloroglucinol | 60-70 | N/A | N/A |
| 4-6 | Synthesis of Chiral Terpene-like Fragment | 50-60 | N/A | >98 |
| 7 | Fragment Coupling and Cyclization | 40-50 | >10:1 | N/A |
| 8-9 | Late-stage Functional Group Manipulations | 70-80 | N/A | N/A |
| 10 | Final Deprotection | >90 | N/A | N/A |
| Overall | Total Synthesis of this compound | ~1-2 | >10:1 | >98 |
Experimental Protocols (Hypothetical)
Key Experiment: Diastereoselective Chromane Ring Formation via Intramolecular Oxa-Michael Addition
This protocol describes a hypothetical key step for the stereoselective formation of the chromane ring.
-
Materials:
-
Precursor containing the phloroglucinol and the α,β-unsaturated ester moieties.
-
Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid).
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane).
-
Inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the precursor (1.0 eq) and the chiral Brønsted acid catalyst (0.1 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chromane derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. youtube.com [youtube.com]
- 4. BJOC - cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin [beilstein-journals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
improving the resolution of sideroxylonal A in reverse-phase HPLC
Welcome to the technical support center for the chromatographic analysis of sideroxylonal A. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the resolution of this compound in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I observing broad or tailing peaks for this compound?
Peak broadening or tailing for phenolic compounds like this compound in RP-HPLC can stem from several issues. Common causes include secondary interactions with the stationary phase, column contamination or degradation, or suboptimal mobile phase conditions.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the hydroxyl groups on this compound, causing peak tailing[1]. Using an acidic mobile phase modifier (e.g., 0.1% formic or acetic acid) can suppress this interaction.
-
Column Contamination: Buildup of strongly retained sample components on the column can distort peak shapes[2]. Using a guard column and ensuring adequate sample preparation can prevent this.
-
Column Void: A void at the head of the column can cause band broadening for all peaks[1]. This can result from pressure shocks or degradation of the stationary phase.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and detector can lead to peak broadening[3].
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and neutral forms, leading to broad peaks[4].
Q2: My this compound peak is co-eluting with an impurity. How can I improve the separation?
Improving the resolution between two co-eluting peaks requires modifying the chromatographic selectivity (α), efficiency (N), or retention factor (k').[5][6]
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase (decreasing the organic solvent) will increase the retention time (k') for this compound and may improve separation from less-retained impurities.[6][7]
-
Change Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity (α) due to different chemical interactions with the analyte and stationary phase.[8] This is a powerful way to change peak spacing.
-
Modify Mobile Phase pH: Adjusting the pH can change the ionization state of acidic or basic analytes, significantly impacting their retention and altering selectivity.[5][7] For this compound, which is a phenolic compound, using an acidic modifier like formic or acetic acid is recommended.[9][10]
-
Implement a Gradient: A shallow gradient elution can be more effective than an isocratic method for separating closely eluting compounds in a complex sample.[5][11]
-
Change Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) can provide different selectivity through alternative interactions like π-π bonding.[5][11]
Q3: What is a good starting point for an RP-HPLC method for this compound analysis?
Based on established methods for sideroxylonals and similar flavonoids, a robust starting point would utilize a C18 column with a gradient elution of water and acetonitrile, both containing an acidic modifier.[10][12][13][14]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common resolution issues encountered during the analysis of this compound.
Initial Troubleshooting Workflow
The first step in troubleshooting is to systematically evaluate the system, from the mobile phase to the detector, to isolate the source of the problem.
Caption: General troubleshooting workflow for poor HPLC resolution.
Problem: Poor Resolution (Peak Overlap / Co-elution)
| Potential Cause | Recommended Solution |
| Inadequate Selectivity (α) | 1. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa.[8] 2. Adjust Mobile Phase pH: Add or change the concentration of an acidic modifier (e.g., 0.1% formic acid).[7] 3. Change Column Type: Switch from a C18 to a different stationary phase (e.g., Phenyl-Hexyl) to introduce different separation mechanisms.[5] |
| Insufficient Retention (k') | 1. Decrease Organic Solvent %: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention and allow more time for separation.[6][8] 2. Use a Weaker Solvent: If possible, switch to a weaker organic solvent. |
| Poor Efficiency (N) | 1. Decrease Flow Rate: Lowering the flow rate can sometimes enhance separation, though it will increase run time.[5] 2. Increase Column Length or Decrease Particle Size: Use a longer column or a column packed with smaller particles (UHPLC systems may be required for sub-2 µm particles).[6][11] 3. Optimize Temperature: Increasing the column temperature can decrease viscosity and improve efficiency.[11] |
Problem: Broad or Asymmetric Peaks (Tailing/Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | 1. Adjust Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress silanol activity.[7][14] 2. Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping to minimize surface silanol groups. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample.[3] 2. Dilute Sample: Decrease the concentration of the sample. |
| Contamination / Column Damage | 1. Use a Guard Column: Protect the analytical column from strongly adsorbed contaminants.[2] 2. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[3] 3. Replace the Column: If flushing does not restore peak shape, the column may be permanently damaged. |
| Extra-Column Effects | 1. Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector.[3] 2. Check Detector Settings: Ensure the detector data acquisition rate is appropriate for the peak width. |
Detailed Experimental Protocols
Protocol 1: Systematic Method Development for Improved Resolution
This protocol outlines a logical workflow for developing a new method or optimizing an existing one to achieve baseline resolution for this compound. The goal is to systematically adjust parameters that influence selectivity, retention, and efficiency.
Caption: Method development flowchart for optimizing resolution.
Table 1: Example HPLC Conditions for this compound Analysis
This table provides example starting conditions and optimized conditions for the analysis of this compound, derived from methods used for similar phenolic compounds.[9][10][12]
| Parameter | Starting Condition | Optimized Condition Example |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.2% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20% to 80% B in 20 minutes | 30% to 55% B in 15 minutes (shallow) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 25 °C | 35 °C |
| Detection | UV-Vis Diode Array (DAD) at 275 nm | DAD, monitor 275 nm |
| Injection Vol. | 10 µL | 5 µL |
Table 2: Guide to Modifying HPLC Parameters for Resolution Improvement
This table summarizes the effect of changing key HPLC parameters on resolution, retention time, and system backpressure.
| Parameter Change | Effect on Resolution (Rs) | Effect on Retention Time | Effect on Backpressure | Primary Factor Affected |
| ↓ % Organic Solvent | Increase | Increase | Slight Increase | Retention (k') |
| Change Solvent Type | Variable (often large increase) | Variable | Variable | Selectivity (α) |
| Change Stationary Phase | Variable (often large increase) | Variable | Variable | Selectivity (α) |
| ↓ Flow Rate | Increase | Increase | Decrease | Efficiency (N) |
| ↑ Column Temperature | Increase / Decrease | Decrease | Decrease | Efficiency (N), Selectivity (α) |
| ↑ Column Length | Increase | Increase | Increase | Efficiency (N) |
| ↓ Particle Size | Increase | Unchanged | Large Increase | Efficiency (N) |
References
- 1. waters.com [waters.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromtech.com [chromtech.com]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phcog.com [phcog.com]
- 10. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 11. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of sideroxylonals in Eucalyptus foliage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
degradation products of sideroxylonal A under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation products of sideroxylonal A under various stress conditions. While specific degradation products of this compound are not extensively documented in publicly available literature, this guide offers comprehensive protocols and troubleshooting advice to enable robust in-house forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it crucial for working with this compound?
A forced degradation, or stress testing, study is a process that exposes a drug substance to conditions more severe than accelerated stability testing.[1][2] Its purpose is to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[2][3] For this compound, a bioactive phloroglucinol compound, this is critical for developing stable formulations, determining appropriate storage conditions, and ensuring the specificity of analytical methods used for quality control.
Q2: What are the primary stress conditions that should be applied to this compound?
To comprehensively assess the stability of this compound, the following stress conditions are recommended, in line with regulatory guidelines for phytoconstituents:[3][4][5]
-
Acid Hydrolysis: Treatment with acids like HCl to identify acid-labile points in the molecule.
-
Base Hydrolysis: Using bases such as NaOH to determine susceptibility to alkaline environments.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) to mimic oxidative stress.
-
Photolytic Degradation: Exposing the compound to UV and/or visible light to assess photosensitivity.[2]
-
Thermal Degradation: Subjecting the compound to high temperatures to evaluate its thermal stability.[6]
Q3: Which analytical techniques are best suited for analyzing this compound and its degradation products?
A combination of chromatographic and spectroscopic methods is essential for separating, identifying, and quantifying this compound and its degradants.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating the parent compound from its degradation products.[4][7] A stability-indicating HPLC method should be developed to resolve all significant peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation data.[4][8]
-
UV-Visible Spectroscopy: Can be used in-line with HPLC (as a DAD/PDA detector) to monitor changes in the chromophore of this compound during degradation.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be useful if any of the degradation products are volatile.[1]
Q4: My experiment shows minimal to no degradation of this compound. What are the next steps?
If you observe less than 5-10% degradation, the stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of exposure to the stress condition.
-
Elevate the temperature during thermal or hydrolytic stress testing. For example, if no degradation is seen after 8 hours in 0.1N HCl, you could try 1N HCl for 12 hours.[3]
Q5: My chromatogram shows that this compound is completely degraded, or there are too many new peaks to resolve. How can I refine my experimental conditions?
This indicates that the stress conditions are too harsh. To achieve a target degradation of 10-30%, which is ideal for method validation, you should:
-
Reduce the concentration of the stressor (e.g., use 0.01N NaOH instead of 0.1N).
-
Shorten the exposure time.
-
Lower the temperature of the reaction.
-
For photolytic studies, reduce the light intensity or duration of exposure.
Troubleshooting Guide for Analytical Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape in HPLC | Co-elution of degradants; inappropriate mobile phase pH; column degradation. | Modify mobile phase gradient or composition to improve resolution. Ensure mobile phase pH is suitable for the column. Use a new or different type of HPLC column. |
| Mass Imbalance | Degradation products are not UV-active; degradants are volatile; degradants are not eluting from the column. | Use a mass detector (LC-MS) to account for all components. Employ GC-MS for volatile products. Adjust mobile phase to ensure elution of all compounds. |
| Inconsistent Degradation Levels | Inaccurate control of temperature; variability in sample preparation; instability of stressed samples over time. | Use a calibrated, stable heating block or water bath. Ensure precise and consistent sample preparation. Analyze samples immediately after the stress period or store them under controlled, non-degradative conditions (e.g., refrigerated, protected from light). |
| Formation of Secondary Degradants | Primary degradation products are themselves unstable under the stress conditions. | Perform a time-course study (e.g., collect samples at 2, 4, 8, and 12 hours) to identify primary degradants before they convert to secondary products. |
Data Presentation
Quantitative results from your forced degradation studies should be organized systematically. Use the following templates to record your data.
Table 1: Template for Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition Details | Time (hours) | Temperature (°C) |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 8 | 60 |
| Base Hydrolysis | 0.1 M NaOH | 4 | 40 |
| Oxidation | 3% H₂O₂ | 24 | 25 (Room Temp) |
| Photolytic | 1.2 million lux hours | Varies | 25 (Controlled) |
| Thermal (Dry Heat) | N/A | 48 | 80 |
Table 2: Template for Quantitative Summary of this compound Degradation
| Stress Condition | % this compound Remaining | Number of Degradation Products Detected | % Area of Major Degradant | Mass Balance (%) |
|---|---|---|---|---|
| Control (Unstressed) | 100 | 0 | N/A | 100 |
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidation | ||||
| Photolytic |
| Thermal | | | | |
Experimental Protocols
These protocols provide a starting point for conducting forced degradation studies on this compound. Optimization will be necessary based on preliminary results.
Protocol 1: General Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the stressor (or water for control/thermal/photo studies) to a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the same solvent system but without the stressor, and keep it under normal conditions.
Protocol 2: Acid and Base Hydrolysis
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate the solutions in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12 hours).
-
Immediately neutralize the aliquots (acid with NaOH, base with HCl) to stop the reaction.
-
Dilute with mobile phase if necessary and analyze by HPLC.
Protocol 3: Oxidative Degradation
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Monitor the reaction by taking aliquots at various time points.
-
Analyze directly by HPLC or after appropriate dilution.
Protocol 4: Photolytic Degradation
-
Place a solution of this compound (100 µg/mL in methanol/water) in a photostability chamber.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to act as a thermal control.
-
Analyze both the exposed and control samples by HPLC.
Protocol 5: Thermal Degradation
-
Place solid this compound powder in a vial and store it in an oven at 80°C for 48 hours.
-
Separately, place a solution of this compound (100 µg/mL) in a tightly capped vial in the oven under the same conditions (wet heat).
-
After the exposure period, allow the samples to cool to room temperature.
-
Dissolve the solid sample and dilute the solution sample appropriately for HPLC analysis.
Visualizations
The following diagrams illustrate key workflows and concepts in the study of this compound degradation.
Caption: General workflow for forced degradation studies of this compound.
Caption: Troubleshooting decision tree for unexpected HPLC results.
References
- 1. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ajrconline.org [ajrconline.org]
- 4. ijmr.net.in [ijmr.net.in]
- 5. ejbps.com [ejbps.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
overcoming low solubility of sideroxylonal A in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges related to the low aqueous solubility of Sideroxylonal A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a phloroglucinol-based compound, a type of natural product isolated from Eucalyptus species such as Eucalyptus grandis and Eucalyptus loxophleba.[1][2] Its chemical formula is C26H28O10.[1] Like many complex natural products, this compound has a large, hydrophobic structure, which inherently limits its ability to dissolve in aqueous solutions.[3][4] While it is soluble in organic solvents like DMSO, acetone, and chloroform, its poor water solubility poses significant hurdles for in vitro biological assays, formulation development, and achieving adequate bioavailability in in vivo studies.[5][6]
Q2: What are the recommended initial steps for solubilizing this compound for a simple in vitro experiment?
For initial in vitro screening, the most straightforward approach is to use a co-solvent system.[5][7] First, prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous experimental medium (e.g., cell culture media, buffer). It is critical to ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects in your experiment. Always run a vehicle control (medium with the same final concentration of the co-solvent) to validate your results.
Q3: What are the primary strategies for systematically enhancing the aqueous solubility of this compound for preclinical development?
Several advanced formulation strategies can be employed to overcome the poor aqueous solubility of compounds like this compound.[3][8] These can be broadly categorized into three main approaches:
-
Physical Modifications: These methods alter the physical properties of the compound to improve dissolution. Key techniques include particle size reduction (micronization or nanosuspensions) to increase the surface area and the formation of solid dispersions, where the drug is dispersed within a hydrophilic polymer matrix.[9][10][11]
-
Complexation: This involves forming inclusion complexes with other molecules. Cyclodextrins are commonly used for this purpose; they have a hydrophobic inner cavity that can encapsulate the this compound molecule, while their hydrophilic exterior improves water solubility.[3][4][5]
-
Lipid-Based Formulations: These strategies use lipids and surfactants to solubilize the compound. Examples include micellar solutions, liposomes, and self-emulsifying drug delivery systems (SEDDS), which form fine emulsions or microemulsions upon gentle agitation in an aqueous medium.[3][5][9]
Q4: How do I select the most appropriate solubility enhancement technique for my experiment?
The choice of method depends on several factors: the intended application (e.g., in vitro assay vs. in vivo oral dosing), the required concentration of this compound, and the potential for excipient interference with the experiment. The workflow diagram below provides a general decision-making framework. For in vitro studies, co-solvents and cyclodextrin complexation are often preferred. For in vivo studies, solid dispersions and lipid-based formulations are frequently explored to enhance oral bioavailability.[5][9]
Troubleshooting Guides
Problem: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium, even with the co-solvent. The final percentage of DMSO may also be too low to maintain solubility.
-
Solutions:
-
Reduce Final Concentration: Determine the maximum achievable concentration by performing a kinetic solubility assay. Test lower final concentrations of this compound.
-
Increase Co-solvent Percentage: Cautiously increase the final percentage of DMSO. However, be mindful of the tolerance of your experimental system (e.g., cell line) to the solvent. Always include a vehicle control with the matching DMSO concentration.
-
Use a Different Co-solvent: Test other water-miscible solvents like ethanol, propylene glycol, or PEG 400, as they may offer different solubilizing capacities.[5]
-
Try a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Kolliphor® EL, can help form micelles that solubilize the compound.[5]
-
Problem: I am observing low or inconsistent bioavailability in my animal studies despite using a co-solvent system.
-
Possible Cause: The compound may be precipitating out of the formulation upon administration into the gastrointestinal tract. Poor membrane permeability can also be a contributing factor.
-
Solutions:
-
Employ Advanced Formulations: This is a strong indication that a simple co-solvent system is insufficient. Explore more robust methods known to improve oral bioavailability.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate in vivo.[7][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like SEDDS can improve solubility and take advantage of lipid absorption pathways, enhancing bioavailability.[3][5]
-
Particle Size Reduction: Milling this compound to the micro- or nanoscale increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[9][11]
-
Problem: I suspect the solubility-enhancing excipient (e.g., cyclodextrin, surfactant) is interfering with my biological assay.
-
Possible Cause: Excipients are not always inert and can have their own biological effects or interfere with assay measurements.
-
Solutions:
-
Thorough Controls: Run a control group with the excipient alone at the exact same concentration used in the experimental group. This will help you subtract any background effects.
-
Select an Alternative Method: If interference is confirmed, you must choose a different solubilization strategy. For example, if a surfactant is causing cell lysis, try cyclodextrin complexation or a different co-solvent system.
-
Literature Review: Search for studies that have used your specific assay and the excipient to see if interference has been previously reported.
-
Data and Protocols
This compound Properties
| Property | Value | Source |
| Molecular Formula | C26H28O10 | [1] |
| Molecular Weight | 500.5 g/mol | [1] |
| IUPAC Name | (2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | [1] |
| Known Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Comparison of Solubility Enhancement Techniques (Illustrative Data)
| Method | Formulation Description | Achievable Aqueous Concentration (µg/mL) | Key Advantage | Key Disadvantage |
| None (Aqueous Suspension) | This compound in water | < 1 | - | Unsuitable for most applications |
| Co-solvent (0.5% DMSO) | This compound in 0.5% DMSO (aq) | 5 - 10 | Simple to prepare for in vitro use | Prone to precipitation upon dilution |
| Cyclodextrin Complexation | 20% Hydroxypropyl-β-Cyclodextrin | 50 - 200 | Good for in vitro and parenteral use | Can be expensive; potential for excipient interference |
| Solid Dispersion | 1:10 ratio with PVP K30 | 25 - 75 | Enhances dissolution rate for oral delivery | Requires specialized preparation (e.g., spray drying) |
| Micellar Solubilization | 2% Kolliphor® EL | 100 - 500 | High loading capacity | Potential for in vivo toxicity and assay interference |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent System
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials: this compound (MW: 500.5 g/mol ), Dimethyl sulfoxide (DMSO, anhydrous), microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh out 5.0 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 999 µL of anhydrous DMSO to the tube.
-
Vortex vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
For working solutions, dilute this 10 mM stock into the final aqueous medium. For example, a 1:1000 dilution will yield a 10 µM solution with a final DMSO concentration of 0.1%.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Objective: To determine the solubility enhancement of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Materials: this compound, HP-β-CD, phosphate-buffered saline (PBS, pH 7.4), shaker/incubator, 0.22 µm syringe filters, HPLC system.
-
Procedure:
-
Prepare a series of HP-β-CD solutions in PBS (e.g., 0%, 5%, 10%, 15%, 20% w/v).
-
Add an excess amount of this compound powder to a known volume of each cyclodextrin solution. Ensure undissolved solid is visible.
-
Seal the containers and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.
-
After incubation, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Plot the concentration of this compound against the concentration of HP-β-CD to determine the phase-solubility diagram.
-
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Logical relationship of micellar solubilization for hydrophobic compounds.
References
- 1. This compound | C26H28O10 | CID 10391273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. This compound | 145382-68-9 [amp.chemicalbook.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in sideroxylonal A LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of sideroxylonal A. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing matrix effects during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant ion suppression for this compound in my LC-MS analysis of Eucalyptus leaf extracts. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common manifestation of matrix effects in LC-MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1] In Eucalyptus extracts, the primary culprits for ion suppression are often abundant co-extracted matrix components such as other phenolic compounds, flavonoids, tannins, and lipids.[2][3]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can effectively clean up complex plant extracts. For this compound, a reversed-phase (C18) or a mixed-mode sorbent could be employed to retain the analyte while washing away more polar interferences.[5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly used for the extraction of phenolic compounds from plant matrices.[6][7] A modified QuEChERS protocol can provide good recoveries and significant cleanup.
-
Liquid-Liquid Extraction (LLE): While effective for some applications, LLE may have lower recovery for moderately polar compounds like this compound.[5]
-
-
Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components is crucial.
-
Gradient Optimization: Adjust the gradient elution profile to increase the resolution between this compound and interfering peaks. A shallower gradient around the elution time of this compound can be beneficial.[6]
-
Column Chemistry: Experiment with different stationary phases. While C18 columns are common, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity for phenolic compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[8][9] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate correction of the signal.[9] If a specific SIL-IS for this compound is unavailable, a structurally related compound can be used, but its ability to mimic the behavior of this compound must be thoroughly validated.[9]
-
Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample extract.[3] However, this may compromise the sensitivity of the assay if the concentration of this compound is low.
Q2: My recovery of this compound is low and inconsistent. What could be the issue?
A2: Low and variable recovery can stem from several factors during sample preparation and analysis.
Troubleshooting Steps:
-
Extraction Efficiency:
-
Solvent Choice: this compound is soluble in solvents like methanol, ethanol, DMSO, and acetone.[10][11] Ensure your extraction solvent is appropriate for the sample matrix. For dried Eucalyptus leaves, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) has been shown to be effective.[12][13]
-
Extraction Technique: Sonication can be a rapid and effective alternative to more time-consuming methods like Soxhlet extraction.[14] Ensure sufficient extraction time and energy.
-
-
Analyte Stability: this compound can degrade under certain conditions. Avoid prolonged exposure to high temperatures and consider the stability in the final extract solvent.[15]
-
SPE Method Development: If using SPE, ensure the method is properly developed. This includes optimizing the conditioning, loading, washing, and elution steps to prevent analyte loss.
-
Internal Standard Performance: If using an internal standard that is not a SIL-IS, it may not be tracking the recovery of this compound accurately across different samples.[16]
Q3: I am having difficulty achieving a good peak shape for this compound. What can I do?
A3: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by chromatographic issues or interactions with the analytical hardware.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of phenolic compounds. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is common practice and generally improves peak shape for acidic analytes.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Secondary Interactions: this compound, with its multiple hydroxyl groups, may exhibit secondary interactions with active sites on the column or in the LC system. Using a column with high-purity silica and end-capping can help. In some cases, metal-free columns and PEEK tubing can reduce peak tailing for chelating compounds.
-
Dissolution Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for this compound from Eucalyptus Leaves
This protocol is adapted from methods developed for phenolic compounds in plant matrices.[7][17]
-
Sample Homogenization: Weigh 2 g of homogenized fresh Eucalyptus leaves (or 0.5 g of dried, ground leaves) into a 50 mL centrifuge tube. For dry samples, add 8 mL of water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate. Immediately cap and shake for 1 minute.
-
Centrifugation: Centrifuge at ≥ 4000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA) sorbent, and 50 mg of C18 sorbent.
-
Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Analysis: Collect the supernatant, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol is a starting point for method development, based on published methods for formylated phloroglucinol compounds.[12][13]
-
UHPLC System: Standard UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: ~3.0-4.0 kV
-
Nebulizer Pressure: ~30-50 psi
-
Drying Gas Flow: ~8-12 L/min
-
Drying Gas Temperature: ~300-350 °C
-
-
MRM Transitions (for this compound, m/z 499 [M-H]⁻):
-
Quantifier: 499 -> 471 (loss of CO)
-
Qualifier: 499 -> 453 (loss of CO and H₂O)
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phenolic Compounds in Plant Matrices
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery Range |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Fast, easy, low solvent consumption, high throughput. | May require optimization for specific analyte/matrix combinations. | 80-110%[17][18] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, can concentrate the analyte. | More time-consuming and requires method development. | 75-105% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, can handle large sample volumes. | Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation. | Can be variable, often lower for moderately polar compounds. |
| Soxhlet Extraction | Continuous extraction of a solid sample with a solvent. | Exhaustive extraction. | Very slow, requires large volumes of solvent, potential for thermal degradation of analytes. | >90%[15] |
Table 2: Matrix Effect Evaluation for this compound (Illustrative Data)
The following table illustrates how to present data for evaluating matrix effects. Values are hypothetical and should be determined experimentally. Matrix Effect (%) is calculated as: ((Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) - 1) * 100. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.
| Sample Preparation Method | Matrix Effect (%) without Internal Standard | Matrix Effect (%) with SIL-IS |
| Dilute and Shoot | -65% | -2% |
| QuEChERS | -25% | -1% |
| SPE (C18) | -15% | 0% |
| SPE (Mixed-Mode) | -8% | 0% |
Visualizations
Caption: The mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: General experimental workflow for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. researchgate.net [researchgate.net]
- 8. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-PDA-ESI-MS/MS Profiling and Anti-Biofilm Potential of Eucalyptus sideroxylon Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 15. Quantification of sideroxylonals in Eucalyptus foliage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Sideroxylonal A and Sideroxylonal C
Sideroxylonal A and Sideroxylonal C, two closely related natural phloroglucinol dimers isolated from Eucalyptus species, exhibit distinct and noteworthy biological activities that position them as subjects of significant interest in drug discovery and development. While both compounds share a common structural scaffold, subtle stereochemical differences lead to divergent pharmacological profiles. This guide provides a detailed comparison of their biological activities, supported by available experimental data and methodologies.
Comparative Biological Activities
| Biological Activity | This compound | Sideroxylonal C |
| Anticancer Activity | Inhibits the growth of HeLa (human cervical cancer) cells.[1] | Not reported |
| Antibacterial Activity | Active against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis.[1] | Not reported |
| Enzyme Inhibition | Potent inhibitor of aldol reductase.[1] | Specific inhibitor of human plasminogen activator inhibitor type-1 (PAI-1) with an IC50 of 4.7 µM.[2][3] |
| Antifeedant Activity | Potent mammalian antifeedant.[1] | Not reported |
| Effect on Fibrinolysis | Strongly inhibits the activation of human plasminogen.[1] | Promotes fibrinolysis by inhibiting PAI-1, without significant effect on tissue plasminogen activator (tPA).[2][3] |
Detailed Experimental Protocols
A comprehensive understanding of the biological activities of this compound and Sideroxylonal C necessitates a review of the experimental methodologies employed in their evaluation.
PAI-1 Inhibition Assay (for Sideroxylonal C)
-
Source: Sideroxylonal C was isolated from the flowers of Eucalyptus albens.[2]
General Biological Assays (for this compound)
The diverse biological activities of this compound have been reported based on several established experimental protocols:
-
Source: this compound has been isolated from various Eucalyptus species, including E. sideroxylon.[1]
-
Antibacterial Activity: The antibacterial effects were likely determined using standard methods such as broth microdilution or agar diffusion assays to determine the minimum inhibitory concentration (MIC) against bacterial strains like S. aureus and B. subtilis.[1]
-
Anticancer Activity (HeLa cells): The growth inhibitory effects on HeLa cells were likely assessed using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1]
-
Aldol Reductase Inhibition: This was likely evaluated using a spectrophotometric assay that measures the decrease in NADPH absorbance as it is consumed during the reduction of a substrate by aldol reductase in the presence and absence of the inhibitor.[1]
-
Plasminogen Activation Inhibition: The inhibition of plasminogen activation was likely measured by monitoring the conversion of plasminogen to plasmin, often using a chromogenic substrate for plasmin.[1]
Signaling Pathway and Mechanism of Action
The distinct biological activities of this compound and Sideroxylonal C can be attributed to their interactions with different molecular targets and signaling pathways.
For this compound, its broad range of activities suggests interactions with multiple targets. Its inhibition of aldol reductase points to a role in modulating the polyol pathway, which is implicated in diabetic complications. Its anticancer and antibacterial effects likely involve different mechanisms that are yet to be fully elucidated. The inhibition of plasminogen activation by this compound occurs upstream of the action of Sideroxylonal C, indicating a different point of intervention in the fibrinolytic cascade.
Figure 2: Biological activities of this compound.
Summary and Future Directions
Further research is warranted to elucidate the precise molecular mechanisms underlying the diverse activities of this compound and to obtain more quantitative data on its potency. Direct, head-to-head comparative studies of both compounds in various biological assays would provide a more comprehensive understanding of their structure-activity relationships and therapeutic potential.
References
Sideroxylonal A vs. Other Phloroglucinols: A Comparative Guide to Antifeedant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifeedant properties of sideroxylonal A against other notable phloroglucinols. The information presented is collated from experimental data to assist researchers in understanding the structure-activity relationships and potential applications of these compounds in herbivore deterrence and related fields.
Introduction to Phloroglucinols as Antifeedants
Phloroglucinols are a class of phenolic compounds naturally occurring in various plant species, notably in the genus Eucalyptus. A specific subgroup, the formylated phloroglucinol compounds (FPCs), are recognized for their potent antifeedant properties, playing a crucial role in the chemical defense of these plants against herbivores, particularly marsupial folivores. FPCs are characterized by a phloroglucinol core with one or more formyl (aldehyde) groups and are often found as complex adducts with terpenes.
This guide focuses on this compound, a prominent and complex FPC, and compares its antifeedant activity with other phloroglucinols, such as the simpler jensenone and related compounds. Understanding the comparative efficacy and mechanism of action of these molecules is vital for ecological studies and for the potential development of natural pest control agents.
Mechanism of Action: The Role of Formyl Groups
The antifeedant activity of FPCs is primarily attributed to their reactive formyl (aldehyde) groups. These groups readily react with primary amine groups found in biological macromolecules, such as proteins (e.g., enzymes, receptors) and amino acids, within the gastrointestinal tract of herbivores. This reaction forms Schiff bases, leading to the covalent modification of these essential molecules and a subsequent loss of their metabolic function.
This disruption of normal physiological processes is thought to induce a toxic reaction, potentially causing nausea, colic, and a general malaise in the herbivore. This negative post-ingestive feedback leads to the development of a conditioned feeding aversion, where the animal learns to avoid plants containing high concentrations of these compounds. Phloroglucinols lacking these aldehyde groups, such as torquatone, exhibit significantly reduced or no antifeedant activity, underscoring the critical role of the formyl moiety in this biological effect.
Caption: Proposed mechanism of FPC antifeedant activity.
Comparative Antifeedant Activity
Direct quantitative comparisons of the antifeedant potency across a wide range of FPCs are limited in publicly available literature. However, studies focusing on specific compounds provide valuable insights into their relative efficacy. Sideroxylonal, a complex dimeric phloroglucinol, has been shown to be a powerful feeding deterrent. Jensenone, a simpler monomeric FPC, also demonstrates significant antifeedant properties, which are directly linked to its aldehyde functional groups.
The following table summarizes key findings on the antifeedant effects of this compound and other relevant phloroglucinols.
| Compound | Type | Test Organism | Key Quantitative/Qualitative Findings | Reference |
| Sideroxylonal | Dimeric Formylated Phloroglucinol | Common Ringtail Possum (Pseudocheirus peregrinus) | - 44% reduction in Dry Matter Intake (DMI) at 3.3 mg/g diet.- 88% reduction in DMI at 26.7 mg/g diet. | |
| Jensenone | Monomeric Formylated Phloroglucinol | Common Ringtail Possum (Pseudocheirus peregrinus) & Brushtail Possum (Trichosurus vulpecula) | Substantially reduced food intake. Emetic and post-ingestive deterrent. | |
| Acetyl-jensenone | Modified Monomeric FPC | Common Ringtail Possum (Pseudocheirus peregrinus) | Substantially reduced food intake, similar in effect to jensenone. | |
| Torquatone | Related Phloroglucinol (lacks aldehyde groups) | Common Ringtail Possum (Pseudocheirus peregrinus) | Showed significantly less antifeedant activity compared to jensenone. |
Experimental Protocols
The following is a detailed methodology for a no-choice feeding bioassay, adapted from studies investigating the antifeedant effects of sideroxylonal on marsupial folivores.
Objective:
To quantify the effect of a purified phloroglucinol compound on the food intake of a target herbivore.
Materials:
-
Test compound (e.g., purified sideroxylonal)
-
Basal artificial diet (palatable to the test organism)
-
Example composition (as % of wet matter): 55.5% grated apple, 28.3% banana pulp, 4.7% ground lucerne hay, 5.5% ground rice hulls, 4.7% wheat-based breakfast cereal, 1.6% acid casein.
-
-
Test animals (e.g., common ringtail possums) housed individually
-
Metabolic cages for monitoring food intake and waste
-
Controlled environment chamber (temperature and light cycle)
-
Drying oven and analytical balance
Procedure:
-
Acclimatization: Animals are acclimatized to the basal artificial diet until they maintain a stable body mass.
-
Experimental Design: A Latin square design is employed to minimize the effects of individual variation. In this design, each animal receives each treatment concentration, including a control (basal diet only), over the course of the experiment.
-
Diet Preparation: On treatment days, the basal diet is prepared. For each treatment group, a specific concentration of the test compound (e.g., sideroxylonal) is thoroughly mixed into the diet. A control diet with no added compound is also prepared.
-
Feeding Trial:
-
The experiment is conducted under a controlled light-dark cycle (e.g., 12:12 hours) and temperature.
-
At the beginning of the nocturnal feeding period (e.g., 18:00), a pre-weighed amount of the treated or control diet is offered to each animal.
-
No alternative food sources are provided (no-choice design).
-
The remaining food (refusals) is removed at the end of the feeding period (e.g., 05:00).
-
-
Data Collection:
-
A subsample of the offered food is taken to determine its exact dry matter content.
-
The refused food is collected and dried in an oven (e.g., 24 hours at 80°C) to determine its dry mass.
-
Dry Matter Intake (DMI) is calculated as the dry mass of the food offered minus the dry mass of the refusals.
-
-
Analysis: The DMI for each treatment group is compared to the control group to determine the percentage reduction in food intake. Statistical analysis (e.g., ANOVA) is used to determine the significance of the antifeedant effect at different concentrations.
Caption: Workflow for a no-choice antifeedant bioassay.
Structural Relationships of Phloroglucinols
The antifeedant FPCs found in Eucalyptus vary in complexity, from simple monomers to larger dimeric structures and terpene adducts.
Caption: Structural relationships among phloroglucinol types.
Conclusion
The available evidence strongly indicates that formylated phloroglucinols are potent antifeedants, with their activity intrinsically linked to the presence of aldehyde functional groups. This compound, a complex FPC, demonstrates a dose-dependent and powerful deterrent effect on feeding by marsupial herbivores. Simpler FPCs like jensenone also exhibit strong antifeedant properties, suggesting that the core formylated phloroglucinol moiety is the primary driver of this activity. In contrast, related compounds lacking these formyl groups are largely ineffective.
For researchers in drug development and related scientific fields, the facile reaction between the aldehyde groups of FPCs and biological amines presents a clear mechanism of action that could be explored in other contexts. Further quantitative studies directly comparing the ED50 (median effective dose) of a wider range of FPCs, including various sideroxylonals and macrocarpals, would provide a more complete picture of their structure-activity relationships and help to refine our understanding of chemical defense in the plant kingdom.
Comparative Analysis of Sideroxylonal A in Eucalyptus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of sideroxylonal A content in various Eucalyptus species, details established experimental protocols for its quantification, and illustrates a key signaling pathway influenced by a related compound, sideroxylonal C.
Sideroxylonals are a group of formylated phloroglucinol compounds found in the foliage of several Eucalyptus species. These compounds, including this compound, B, and C, have garnered significant interest due to their wide range of biological activities. They are recognized as potent mammalian antifeedants and have demonstrated inhibitory effects on aldol reductase and the growth of HeLa cells.[1] Furthermore, sideroxylonals exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and they are potent inhibitors of human plasminogen activation.[1]
Quantitative Comparison of Sideroxylonal Content
The concentration of sideroxylonals can vary significantly between different Eucalyptus species and even within the same species. The following table summarizes the reported concentrations of sideroxylonals in several Eucalyptus species based on available experimental data. It is important to note that this compound is often the major component, and in some studies, the total sideroxylonal content is reported.
| Eucalyptus Species | Sideroxylonal Content (mg/g Dry Weight) | Notes |
| E. loxophleba ssp. lissophloia | Up to 100 | High concentration reported. |
| E. melliodora | Up to 52 | Sideroxylonal C has also been isolated from this species.[1] |
| E. polyanthemos | 0 - 12.6 | Content can vary from nil to significant amounts. |
| E. sideroxylon | Present | This compound and B have been isolated from this species.[1] |
| E. albens | Present | Sideroxylonal C has been isolated from the flowers. |
| E. nitens | Present | Presence of sideroxylonal has been validated.[1] |
Experimental Protocols for Quantification
Accurate quantification of this compound is crucial for comparative studies and drug discovery efforts. Two primary methods for the extraction and subsequent quantification by High-Performance Liquid Chromatography (HPLC) are detailed below.
Method 1: Soxhlet Extraction
This is a classical and thorough extraction method.
Extraction Protocol:
-
Sample Preparation: Foliage samples should be freeze-dried to prevent the degradation of sideroxylonals, as oven-drying at 40°C can lead to a 10% loss.[2] The dried leaves are then ground to a fine powder.
-
Soxhlet Extraction: A sample of the dry, ground foliage is placed in a Soxhlet apparatus.
-
Solvent System: The extraction is performed with a solvent mixture of light petroleum spirit and acetone in a 4:1 ratio.[2]
-
Extraction Time: For optimal recovery, an extraction time of 6 hours is recommended, which yields approximately 92% recovery of the sideroxylonals.[2]
-
Sample Preparation for HPLC: The resulting extract can be analyzed by reversed-phase HPLC without the need for further purification. An internal standard should be added to the extract before analysis.[2]
Method 2: Sonication-Assisted Extraction
This method offers a more rapid extraction process.
Extraction Protocol:
-
Sample Preparation: As with the Soxhlet method, foliage should be freeze-dried and ground.
-
Extraction: A weighed amount of the ground leaf powder (e.g., 50.0 ± 0.5 mg) is placed in a vial.[3]
-
Solvent System: A known mass of a solution containing 7% water in acetonitrile with 0.1% trifluoroacetic acid is added to the sample.[3]
-
Sonication: The mixture is sonicated for 10 minutes.[3]
-
Sample Preparation for HPLC: The extract is then filtered, typically through a 0.22 µm filter, into an autosampler vial for HPLC analysis.[3]
HPLC Quantification
Chromatographic Conditions (General):
-
Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quantifying sideroxylonals.[2]
-
Internal Standard: The use of an internal standard is recommended for accurate quantification.[2]
-
Detection: UV detection is commonly used for the analysis of these compounds.
It is important to note that sideroxylonals can degrade under various conditions. Storing extracts in the mobile phase can lead to a 7% loss after 4 days, and 22% of these compounds can be lost from dry, ground eucalypt leaf stored at room temperature for 20 months.[2]
Visualization of Experimental Workflow and a Key Signaling Pathway
The following diagrams illustrate the general workflow for the quantification of this compound and a key signaling pathway inhibited by the related compound, sideroxylonal C.
Caption: Experimental workflow for the extraction and quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of sideroxylonals in Eucalyptus foliage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sideroxylonal C, a new inhibitor of human plasminogen activator inhibitor type-1, from the flowers of Eucalyptus albens - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Antithrombotic Potential of Sideroxylonal A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sideroxylonal A, a naturally occurring phloroglucinol-terpene adduct found in Eucalyptus species, has garnered interest for its potential therapeutic properties. While direct extensive research on the antithrombotic activity of this compound is limited, its structural relative, Sideroxylonal C, and its core chemical moiety, phloroglucinol, have demonstrated promising effects on the coagulation cascade and fibrinolysis. This guide provides a comparative overview of the known antithrombotic-related activities of these parent structures to evaluate the potential of novel this compound analogs as antithrombotic agents. We further propose hypothetical analogs and detail the requisite experimental protocols for their evaluation.
Comparative Analysis of Antithrombotic Activity
| Compound/Class | Key Antithrombotic-Related Activity | Quantitative Data | Reference |
| Sideroxylonal C | Inhibition of human Plasminogen Activator Inhibitor-1 (PAI-1) | IC₅₀ = 4.7 µM | [1] |
| Phloroglucinol | Anticoagulant Effects: | ||
| Prolongation of Activated Partial Thromboplastin Time (aPTT) | Significant prolongation (specific values not provided) | [2][3] | |
| Prolongation of Prothrombin Time (PT) | Significant prolongation (specific values not provided) | [2][3] | |
| Inhibition of thrombin and Factor Xa (FXa) generation in HUVECs | Demonstrated inhibition (quantitative details not specified) | [2][3] | |
| Profibrinolytic Effects: | |||
| Inhibition of TNF-α induced PAI-1 production in HUVECs | Demonstrated inhibition (quantitative details not specified) | [2][3] | |
| Antiplatelet Effects: | |||
| Suppression of arachidonic acid-induced platelet aggregation | Concentration-dependent suppression (2.5-25 µM) | [4] | |
| Inhibition of Cyclooxygenase-1 (COX-1) and COX-2 activities | 45-74% and 49-72% inhibition at 10-50 µM, respectively | [4] | |
| Attenuation of arachidonic acid-induced ROS production | IC₅₀ = 13.8 µM | [4] | |
| Acylphloroglucinol Derivatives | Inhibition of collagen or arachidonic acid-stimulated platelet aggregation | Dose-dependent inhibition | [5] |
Proposed this compound Analogs for Enhanced Antithrombotic Activity
Based on the structure of this compound and the known activities of related compounds, the following hypothetical analogs could be synthesized and evaluated to explore structure-activity relationships and potentially enhance antithrombotic efficacy.
-
Analog 1: Simplified Phloroglucinol Core: Removal of the terpene moiety to assess the activity of the core phloroglucinol structure with the specific substitution pattern of this compound. This would help determine the contribution of the terpene group to the overall activity.
-
Analog 3: Introduction of Halogens: Substitution of hydrogen atoms on the aromatic ring with halogens (e.g., fluorine, chlorine) to potentially enhance binding affinity and metabolic stability.
-
Analog 4: Bioisosteric Replacement of the Aldehyde Groups: Replacement of the aldehyde functionalities with other electron-withdrawing groups, such as nitriles or esters, to modulate the electronic properties and potential for hydrogen bonding.
Experimental Protocols
The evaluation of the antithrombotic potential of novel this compound analogs would require a tiered approach, beginning with in vitro assays and progressing to in vivo models.
In Vitro Assays
-
-
Platelet Aggregation Assay:
-
Principle: To assess the ability of the analogs to inhibit platelet aggregation induced by various agonists.
-
Methodology: Platelet-rich plasma (PRP) is prepared from fresh blood samples. The PRP is treated with different concentrations of the this compound analogs or a vehicle control. Platelet aggregation is then induced by adding agonists such as adenosine diphosphate (ADP), collagen, or thrombin. The change in light transmittance, which corresponds to the degree of aggregation, is monitored using an aggregometer.
-
-
Coagulation Assays (aPTT and PT):
-
Principle: To evaluate the effect of the analogs on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.
-
Methodology:
-
aPTT: Platelet-poor plasma is incubated with the test compound and an activator of the intrinsic pathway (e.g., silica). Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured.
-
PT: Platelet-poor plasma is incubated with the test compound, and clotting is initiated by the addition of thromboplastin (a source of tissue factor) and calcium chloride. The time to clot formation is recorded.
-
-
In Vivo Models
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model:
-
Principle: To evaluate the antithrombotic efficacy of the analogs in an in vivo model of arterial thrombosis.
-
Methodology: A carotid artery of an anesthetized animal (e.g., mouse or rat) is exposed. A piece of filter paper saturated with FeCl₃ solution is applied to the artery to induce endothelial injury and thrombus formation. The test compound or vehicle is administered (e.g., intravenously or orally) prior to the injury. The time to vessel occlusion is monitored using a Doppler flow probe.
-
-
Tail Bleeding Time Assay:
-
Principle: To assess the potential bleeding risk associated with the antithrombotic agent.
-
Methodology: After administration of the test compound or vehicle, a small segment of the animal's tail is transected. The time it takes for the bleeding to stop is recorded. Prolonged bleeding time compared to the control group may indicate an increased risk of hemorrhage.
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Sideroxylonal C, a new inhibitor of human plasminogen activator inhibitor type-1, from the flowers of Eucalyptus albens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic and profibrinolytic activities of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiplatelet effect of phloroglucinol is related to inhibition of cyclooxygenase, reactive oxygen species, ERK/p38 signaling and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet Activity of Acylphloroglucinol Derivatives Isolated from Dryopteris crassirhizoma - PMC [pmc.ncbi.nlm.nih.gov]
Sideroxylonal A: A Head-to-Head Comparison with Known PAI-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of PAI-1 Inhibitors
| Inhibitor | Chemical Class | IC50 (µM) | Mechanism of Action | Key Characteristics |
| Sideroxylonal A | Phloroglucinol | 3.3 | Covalent | Natural product isolated from Eucalyptus species. |
| Tiplaxtinin (PAI-039) | Indole acetic acid derivative | 2.7 - 12 | Reversible, induces substrate behavior | Orally bioavailable, extensively studied in preclinical models.[1] |
| TM5441 | Small molecule | 9.7 - 60.3 | Binds to the flexible joint region of PAI-1 | Orally bioavailable, shown to induce apoptosis in cancer cells.[2] |
| TM5484 | Small molecule | ~3.56 (mM) | Allosteric, induces substrate behavior | CNS-penetrant.[3] |
| Diaplasinin (PAI-749) | Small molecule | 0.295 | Dual mechanism: blocks PA binding and induces PAI-1 dimerization | Potent inhibitor with antithrombotic efficacy.[4] |
| PAZ-417 (Aleplasinin) | Small molecule | 0.655 | Prevents PAI-1/tPA complex formation | Orally active and CNS-penetrant.[5] |
Mechanism of PAI-1 Inhibition
Experimental Protocols: PAI-1 Inhibition Assay (Chromogenic)
Materials:
-
Recombinant human tPA or uPA
-
Chromogenic substrate for tPA or uPA (e.g., S-2288 for tPA, S-2444 for uPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Inhibitor Incubation:
-
Add an equal volume of the diluted test compound or vehicle control to the respective wells.
-
Protease Addition:
-
Following the incubation, add a fixed volume of the tPA or uPA solution to each well.
-
-
Substrate Addition and Measurement:
-
Initiate the chromogenic reaction by adding a fixed volume of the appropriate chromogenic substrate to each well.
-
Immediately measure the absorbance at the recommended wavelength (e.g., 405 nm) using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per unit time) for each well.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Fibrinolytic System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasminogen activator - Wikipedia [en.wikipedia.org]
Assessing the Specificity of Sideroxylonal A's Antifeedant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifeedant activity of sideroxylonal A, a formylated phloroglucinol compound (FPC) found in Eucalyptus species. It aims to objectively assess its specificity against different herbivores and compare its potential with other antifeedant compounds, supported by available experimental data and detailed methodologies.
Introduction to this compound and its Antifeedant Properties
This compound is a prominent member of the formylated phloroglucinol compounds (FPCs), a class of secondary metabolites that play a crucial role in the chemical defense of Eucalyptus species against herbivores. These compounds are known for their potent antifeedant effects, which have been documented against both mammalian and invertebrate herbivores. The antifeedant activity of this compound is primarily attributed to its reactive aldehyde functional groups.
Specificity of Antifeedant Activity
The deterrent effect of this compound and other FPCs is not uniform across all herbivore species, indicating a degree of specificity in its action.
2.1. Mammalian Herbivores:
This compound exhibits potent antifeedant activity against marsupial folivores such as koalas and possums. The mechanism of action in mammals is thought to involve the covalent binding of the aldehyde groups of this compound with amine groups of proteins and other critical molecules in the gastrointestinal tract. This interaction can lead to a loss of metabolic function, causing colic, nausea, and a general feeling of illness, which results in the cessation of feeding. The absence of these aldehyde groups in related compounds, such as torquatone, renders them inactive as antifeedants, highlighting the critical role of this functional group.
2.2. Insect Herbivores:
Comparison with Alternative Antifeedants
A direct quantitative comparison of this compound with other antifeedants is challenging due to the limited availability of standardized insect bioassay data for this specific compound. However, a qualitative comparison with other known antifeedants can be made based on their chemical class and general potency.
Table 1: Comparison of this compound with Other Antifeedant Compounds
| Antifeedant Compound/Class | Chemical Class | Primary Target Organisms | Known Mechanism of Action (General) | Relative Potency (General) |
| This compound | Formylated Phloroglucinol | Mammals (Marsupials), Insects | Reaction with amine groups (mammals), interaction with gustatory receptors (insects - proposed) | Potent against mammals; qualitative data for insects |
| Macrocarpals & Euglobals | Formylated Phloroglucinol | Mammals, Insects | Similar to this compound | Potent against mammals; qualitative data for insects |
| Azadirachtin | Limonoid | Broad-spectrum insects | Potent feeding deterrent and growth regulator | Very High |
| Cacalolides & Eremophilanolides | Sesquiterpenoids | Insects | Interaction with gustatory receptors | Moderate to High |
| Tetranortriterpenoids | Triterpenoids | Insects | Interaction with gustatory receptors | Moderate to High |
| Withanolides | Steroidal lactones | Insects | Interaction with gustatory receptors | High |
Experimental Protocols
4.1. Leaf Disc No-Choice Antifeedant Bioassay for Insect Herbivores
This common method is used to evaluate the feeding deterrence of a compound against chewing insects.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone, ethanol)
-
Fresh host plant leaves (e.g., cabbage, cotton)
-
Cork borer or circular punch
-
Petri dishes
-
Filter paper
-
Test insect larvae (e.g., Spodoptera litura, 3rd instar)
-
Leaf area meter or image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent. A solvent-only control is also prepared.
-
Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves.
-
Treatment Application: Dip each leaf disc into a specific concentration of the test solution or the control solution for a set amount of time (e.g., 10 seconds). Allow the solvent to evaporate completely.
-
Bioassay Setup: Place one treated leaf disc on a moist filter paper in a Petri dish.
-
Insect Introduction: Introduce a single, pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark cycle) for a specific duration (e.g., 24 or 48 hours).
-
Data Collection: After the incubation period, remove the remaining leaf disc and measure the area consumed using a leaf area meter or by scanning the disc and analyzing the image with software.
-
Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where:
-
C = Area of leaf consumed in the control group
-
T = Area of leaf consumed in the treated group
-
Visualizations
Diagram 1: Proposed Antifeedant Mechanism of this compound in Mammals
A Comparative Guide to Alternatives of Sideroxylonal A for Plant Defense Mechanism Research
For researchers, scientists, and drug development professionals investigating the intricate world of plant defense, the quest for effective molecular tools is paramount. While sideroxylonal A, a formylated phloroglucinol compound found in Eucalyptus species, is known for its potent anti-herbivore properties, a broader understanding of plant defense necessitates the study of central signaling molecules that orchestrate a wide array of protective responses.[1][2] This guide provides a comprehensive comparison of key alternatives to this compound, focusing on the well-established phytohormones jasmonic acid and salicylic acid, along with other elicitors that serve as invaluable tools for dissecting plant immune pathways.
This guide will delve into the mechanisms of action, experimental applications, and comparative efficacy of these alternatives, supported by quantitative data and detailed experimental protocols.
Key Alternatives and Their Mechanisms of Action
Plant defense is largely governed by a complex interplay of signaling pathways, with jasmonic acid (JA) and salicylic acid (SA) playing central roles.[3][4] These phytohormones act as master regulators, each governing distinct and sometimes overlapping defense responses against a wide spectrum of threats.
-
Jasmonic Acid (JA): The JA signaling pathway is primarily associated with defense against necrotrophic pathogens (those that kill host tissue to obtain nutrients) and herbivorous insects.[3][5][6][7] Upon perception of herbivore attack or tissue wounding, JA levels rise, triggering a signaling cascade that leads to the production of various defense compounds, including proteinase inhibitors, and physical defenses.[5][8]
-
Salicylic Acid (SA): The SA signaling pathway is crucial for defense against biotrophic and hemibiotrophic pathogens (those that rely on living host tissue).[3][6][9] Accumulation of SA upon pathogen recognition initiates a signaling cascade that leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant.[3][9][10]
-
Other Elicitors: A variety of other natural and synthetic compounds can also trigger plant defense responses and are valuable for research. These include:
-
Chitosan: A derivative of chitin, a major component of fungal cell walls, which can induce both JA- and SA-dependent defense responses.[11]
-
Synthetic Analogs: Compounds like benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH) and 2,6-dichloroisonicotinic acid (INA) are functional analogs of SA that are widely used to induce SAR.[11][12][13]
-
Comparative Data on Defense Gene Induction
The efficacy of these alternatives can be quantified by measuring the expression levels of well-characterized defense-related marker genes. The following table summarizes representative data on the induction of such genes following treatment with different elicitors.
| Elicitor | Marker Gene | Plant Species | Fold Change in Expression (Compared to Control) | Pathogen/Herbivore Challenge | Reference for Methodology |
| Methyl Jasmonate (MeJA) | PDF1.2 | Arabidopsis thaliana | ~150-fold | Alternaria brassicicola | [6] |
| VSP2 | Arabidopsis thaliana | ~100-fold | Wounding | [5] | |
| Salicylic Acid (SA) | PR1 | Arabidopsis thaliana | ~200-fold | Pseudomonas syringae | [3][9] |
| PR2 | Nicotiana tabacum | ~50-fold | Tobacco Mosaic Virus (TMV) | [10] | |
| Acibenzolar-S-methyl (BTH) | PR1 | Oryza sativa (Rice) | ~80-fold | Magnaporthe oryzae | [6] |
| Chitosan | PR1 | Nicotiana tabacum | ~30-fold | Phytophthora nicotianae | [11] |
Note: The fold change values are approximate and can vary depending on the experimental conditions, including elicitor concentration, time point of analysis, and plant developmental stage.
Signaling Pathways and Experimental Workflows
To visualize the intricate networks involved in plant defense, the following diagrams illustrate the core signaling pathways of jasmonic acid and salicylic acid, as well as a general experimental workflow for studying plant defense elicitors.
References
- 1. Heritable variation in the foliar secondary metabolite sideroxylonal in Eucalyptus confers cross-resistance to herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Jasmonic acid and salicylic acid activate a common defense system in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic plant defense elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2 [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling sideroxylonal A
This guide provides crucial safety, handling, and disposal information for Sideroxylonal A, tailored for researchers, scientists, and drug development professionals. Given the limited availability of a specific Safety Data Sheet (SDS), this document outlines a conservative approach based on general principles of laboratory safety for handling novel or uncharacterized chemical compounds.
Compound Identification and Properties
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₀ | [4][] |
| Molecular Weight | 500.5 g/mol | [4][] |
| Appearance | Powder (assumed) | [3] |
| Hazard Codes | Not Available | [1] |
| Toxicity Data (LD50) | Not Available | N/A |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
Personal Protective Equipment (PPE)
Due to the absence of specific hazard classifications, a comprehensive PPE strategy is mandatory to minimize exposure via all potential routes (inhalation, ingestion, skin/eye contact).
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Guidelines |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards.[6] Goggles are required to protect against splashes when handling solutions. A face shield should be worn over goggles if there is a significant risk of splashing or exothermic reactions.[6] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact.[7] For prolonged handling or when working with solutions, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination.[6] |
| Body Protection | Flame-Resistant Lab Coat | A lab coat, fully buttoned, is the minimum requirement.[6] For handling larger quantities or when there is a splash risk, a chemical-resistant apron over the lab coat is recommended.[7] |
| Footwear | Closed-toe, Closed-heel Shoes | Shoes must fully cover the foot to protect against spills.[6][8] |
| Respiratory Protection | Not typically required in a fume hood | All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to control airborne exposure.[6] If engineering controls are not feasible, a respirator program must be implemented, including fit testing and training.[6][7] |
Operational Plan: Handling and Experimental Protocol
This protocol outlines a standard workflow for safely handling this compound in a laboratory setting. This is a general guide and should be adapted to specific experimental needs in consultation with your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Handling Protocol
-
Pre-Experiment Preparation:
-
Review all available literature and this guide before handling this compound.
-
Ensure a chemical fume hood is certified and available for use.
-
Prepare and label all necessary glassware and equipment.
-
Designate a specific area within the fume hood for the handling of this compound.
-
Ensure an emergency eyewash and safety shower are accessible.[8]
-
-
Weighing and Solution Preparation (in a Chemical Fume Hood):
-
Don all required PPE as specified in the table above.
-
To prevent inhalation of fine powder, carefully weigh the solid this compound in the fume hood.
-
Add solvent slowly to the solid to avoid splashing.
-
Ensure the container is securely capped after preparation.
-
-
Conducting the Experiment:
-
Perform all manipulations of this compound, whether in solid or liquid form, within the fume hood.
-
Keep all containers with this compound sealed when not in immediate use.
-
Avoid working alone. Ensure another person is aware of the work being conducted.
-
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces in the designated work area with an appropriate solvent and then wipe clean.
-
Thoroughly clean all non-disposable glassware used.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[9]
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Bag/Container | Includes contaminated gloves, paper towels, pipette tips, and weighing papers. Place items in a clearly labeled, sealable container. |
| Liquid Waste | Labeled Hazardous Waste Solvent Bottle | Includes all solutions containing this compound. Do not mix with incompatible waste streams. The container must be kept closed when not in use.[9] |
| Sharps Waste | Labeled Sharps Container | Includes contaminated needles and razor blades. |
| Empty Containers | Original Product Container | The original container of this compound should be disposed of as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[9] |
Contact your institution's EHS department to arrange for the pickup and disposal of all generated hazardous waste.
Workflow for Handling this compound
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Cas 145382-68-9,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | C26H28O10 | CID 10391273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
